

Spectroscopic Profile of 4-tert-Butylphenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: **4-tert-Butylphenylacetic acid**

Cat. No.: **B181309**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **4-tert-Butylphenylacetic acid**, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and use in further studies.

Data Presentation: Spectroscopic Data Summary

The quantitative spectroscopic data for **4-tert-Butylphenylacetic acid** are summarized in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **4-tert-Butylphenylacetic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35	d, $J = 8.2$ Hz	2H	Ar-H
7.22	d, $J = 8.2$ Hz	2H	Ar-H
3.60	s	2H	-CH ₂ -
1.32	s	9H	-C(CH ₃) ₃
8.48 (broad s)	s	1H	-COOH

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for **4-tert-Butylphenylacetic acid**

Chemical Shift (δ) ppm	Assignment
177.92	C=O
150.29	Ar-C-C(CH ₃) ₃
130.57	Ar-C-CH ₂
129.16	Ar-CH
125.70	Ar-CH
40.84	-CH ₂ -
34.62	-C(CH ₃) ₃
31.49	-C(CH ₃) ₃

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Data for **4-tert-Butylphenylacetic acid**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3300-2500	Broad	O-H stretch (Carboxylic acid)
~3050-3020	Medium	C-H stretch (Aromatic)
~2960-2870	Strong	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic acid)
~1610, ~1510	Medium	C=C stretch (Aromatic ring)
~1465	Medium	C-H bend (CH ₂)
~1370	Medium	C-H bend (tert-Butyl)
~1300-1200	Strong	C-O stretch (Carboxylic acid)
~920	Broad	O-H bend (Carboxylic acid dimer)

Note: This data is predicted based on characteristic functional group absorption frequencies. Experimental values may vary.

Mass Spectrometry (MS)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for **4-tert-Butylphenylacetic acid** Adducts[1]

Adduct	Predicted m/z
[M+H] ⁺	193.12232
[M+Na] ⁺	215.10426
[M-H] ⁻	191.10776
[M+NH ₄] ⁺	210.14886
[M+K] ⁺	231.07820
[M] ⁺	192.11449

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a solid organic compound such as **4-tert-Butylphenylacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of approximately 5-10 mg of **4-tert-Butylphenylacetic acid** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a standard 5 mm NMR tube. The solution is thoroughly mixed to ensure homogeneity.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ^1H and ^{13}C nuclei. The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve optimal homogeneity.
- Data Acquisition:
 - ^1H NMR: A one-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - ^{13}C NMR: A proton-decoupled experiment is generally used to simplify the spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans is typically required to achieve a good signal-to-noise ratio.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid **4-tert-Butylphenylacetic acid** is placed directly onto the ATR crystal. A pressure arm is applied to ensure good contact between the sample and the crystal.
- Instrument Setup: The FTIR spectrometer performs a background scan to account for atmospheric and instrumental interferences.

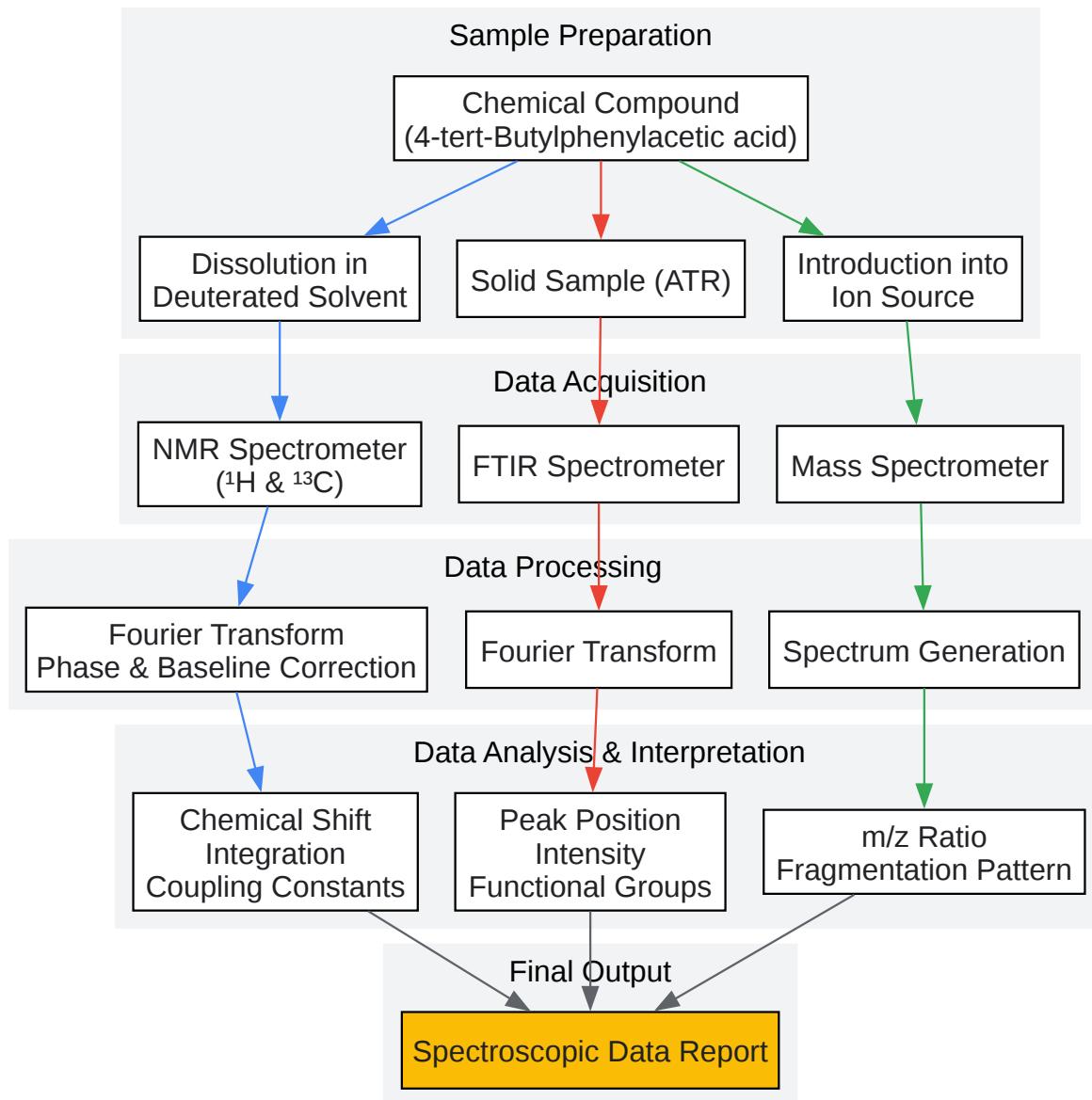
- Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm^{-1}). Multiple scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: A small amount of **4-tert-Butylphenylacetic acid** is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent for techniques like electrospray ionization (ESI).
- Ionization: The sample molecules are ionized. Common techniques for this type of molecule include Electron Ionization (EI) or softer ionization methods like ESI or Chemical Ionization (CI).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z , generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 4-tert-Butylphenylacetic Acid | 32857-63-9 | TCI (Shanghai) Development Co., Ltd. [\[tcichemicals.com\]](http://tcichemicals.com)
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